molecular formula C20H16N2 B12087429 4,4'-Biquinoline, 2,2'-dimethyl- CAS No. 52191-71-6

4,4'-Biquinoline, 2,2'-dimethyl-

Cat. No.: B12087429
CAS No.: 52191-71-6
M. Wt: 284.4 g/mol
InChI Key: MRCJSTNGLOEIAY-UHFFFAOYSA-N
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Description

4,4’-Biquinoline, 2,2’-dimethyl- is a heterocyclic aromatic compound with the molecular formula C20H16N2 It is a derivative of quinoline, featuring two quinoline units connected at the 4 and 4’ positions, with methyl groups at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Biquinoline, 2,2’-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of quinoline derivatives, which can then be further modified to obtain the desired biquinoline compound .

Industrial Production Methods

Industrial production of 4,4’-Biquinoline, 2,2’-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-Biquinoline, 2,2’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the quinoline rings .

Scientific Research Applications

4,4’-Biquinoline, 2,2’-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Biquinoline, 2,2’-dimethyl- involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, its derivatives may interact with cellular targets to exert antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biquinoline: Lacks the methyl groups at the 2 and 2’ positions, resulting in different chemical properties.

    4,4’-Dicarboxy-2,2’-biquinoline: Contains carboxyl groups instead of methyl groups, leading to different reactivity and applications.

    2,2’-Bicinchoninic acid: Another derivative with distinct functional groups and uses.

Uniqueness

4,4’-Biquinoline, 2,2’-dimethyl- is unique due to the presence of methyl groups at the 2 and 2’ positions, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .

Properties

CAS No.

52191-71-6

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

2-methyl-4-(2-methylquinolin-4-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3

InChI Key

MRCJSTNGLOEIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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